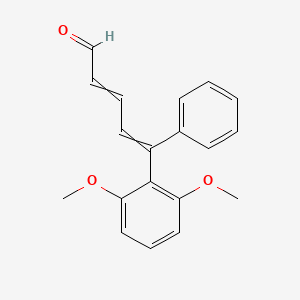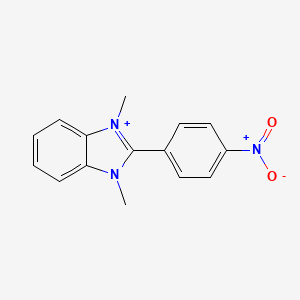
Anti-methyl pyruvate phenyl-hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-methyl pyruvate phenyl-hydrazone typically involves the reaction of methyl pyruvate with phenylhydrazine. The reaction is carried out in an organic solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Methyl Pyruvate+Phenylhydrazine→Anti-methyl Pyruvate Phenyl-hydrazone+Water
Industrial Production Methods: The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-methyl pyruvate phenyl-hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
Anti-methyl pyruvate phenyl-hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of anti-methyl pyruvate phenyl-hydrazone involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which may enhance its biological activity. Additionally, it can undergo nucleophilic addition reactions, leading to the formation of hydrazone derivatives that exhibit specific biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
- Methyl pyruvate phenylhydrazone
- Ethyl pyruvate phenylhydrazone
- Benzyl pyruvate phenylhydrazone
Comparison: Anti-methyl pyruvate phenyl-hydrazone is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for various applications. Its uniqueness lies in the specific arrangement of functional groups, which can influence its interaction with molecular targets and its overall stability .
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
methyl (2E)-2-(phenylhydrazinylidene)propanoate |
InChI |
InChI=1S/C10H12N2O2/c1-8(10(13)14-2)11-12-9-6-4-3-5-7-9/h3-7,12H,1-2H3/b11-8+ |
Clé InChI |
JWJHXDFCGDENHL-DHZHZOJOSA-N |
SMILES isomérique |
C/C(=N\NC1=CC=CC=C1)/C(=O)OC |
SMILES canonique |
CC(=NNC1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[p-(Dimethylamino)benzylidene]aniline](/img/structure/B11712664.png)
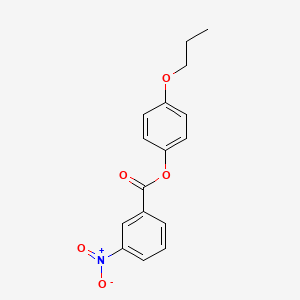
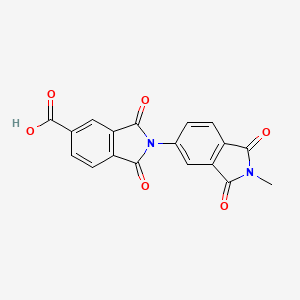

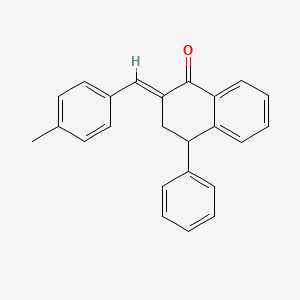
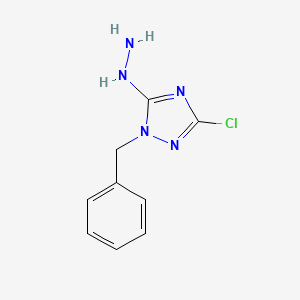
![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11712695.png)
![1-{2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B11712703.png)
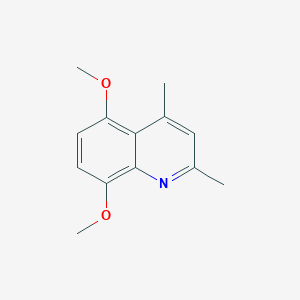
![2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712721.png)
![5-bromo-2-{[(5-bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11712729.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11712733.png)
